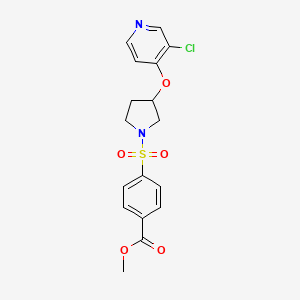
Methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate is an organic compound featuring a benzoate ester, a sulfonyl group, and a 3-chloropyridin-4-yl group. The combination of these functional groups makes it intriguing for various chemical applications, particularly in medicinal chemistry and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic route involves the following steps:
Nucleophilic substitution reaction: Reacting 3-chloropyridine with an alkoxide to form 3-chloropyridin-4-yl ether.
Formation of pyrrolidine derivative: Introducing pyrrolidine to the chloropyridin-4-yl ether through nucleophilic substitution.
Sulfonylation: Sulfonyl chloride reacts with the pyrrolidine derivative to form the sulfonyl group.
Esterification: Reacting the sulfonylated compound with methyl benzoate under acidic conditions to produce methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate.
Industrial Production Methods
On an industrial scale, similar steps are followed with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated processes ensure large-scale synthesis with improved efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzoate ester may undergo oxidation under certain conditions, resulting in carboxylic acid formation.
Substitution: The chloropyridin moiety allows for further substitutions, modifying the core structure.
Hydrolysis: The ester bond is susceptible to hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate.
Substitution: Strong nucleophiles like alkoxides or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Formation of carboxylic acids.
Substitution: Modified pyrrolidin-1-yl derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate is explored in multiple scientific fields:
Chemistry: Used in synthesis as an intermediate or a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various enzymes and receptors.
Medicine: Studied for its efficacy in treating diseases, potentially serving as a lead compound for new drug development.
Industry: Employed in materials science for developing new polymers or coatings with specific properties.
Wirkmechanismus
The compound's mechanism of action involves:
Interaction with molecular targets: Binding to specific receptors or enzymes, potentially inhibiting or activating their functions.
Pathways involved: May influence biochemical pathways related to inflammation, cell proliferation, or neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Compared to other sulfonyl benzoate esters and chloropyridine derivatives, this compound stands out due to its:
Unique structure: Combination of pyrrolidine and sulfonyl benzoate ester.
Enhanced activity: Potentially improved efficacy in biological assays.
List of Similar Compounds
Methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate.
3-chloropyridine-4-yl derivatives with varying substitutions.
Sulfonylated benzene derivatives with different ester groups.
This article captures the essence of methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate, shedding light on its preparation, reactions, applications, and distinctiveness compared to similar compounds.
Eigenschaften
IUPAC Name |
methyl 4-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-24-17(21)12-2-4-14(5-3-12)26(22,23)20-9-7-13(11-20)25-16-6-8-19-10-15(16)18/h2-6,8,10,13H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHSSNMQUKCHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2561263.png)
![7-[(3,4-dichlorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2561264.png)
![3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid](/img/structure/B2561265.png)
![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2561266.png)
![4-(propan-2-yloxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2561268.png)
![6-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2561269.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acrylamide](/img/structure/B2561270.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2561272.png)
![4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2561274.png)
![4-cyclopropyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B2561275.png)

![2-(5-chlorothiophen-2-yl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2561278.png)
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one](/img/structure/B2561280.png)

